molecular formula C7H7N3O2 B1196263 N-Methyl-N,4-dinitrosoaniline CAS No. 99-80-9

N-Methyl-N,4-dinitrosoaniline

Cat. No.: B1196263
CAS No.: 99-80-9
M. Wt: 165.15 g/mol
InChI Key: FMGUJLASXUBMOP-UHFFFAOYSA-N
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Description

N-Methyl-N,4-dinitrosoaniline is an organic compound with the molecular formula C7H7N3O2. It belongs to the class of phenylhydrazines and is characterized by the presence of nitroso groups attached to the aniline ring. This compound is known for its applications in various chemical processes and research fields .

Scientific Research Applications

N-Methyl-N,4-dinitrosoaniline has several scientific research applications:

Safety and Hazards

N-Methyl-N,4-dinitrosoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

N-Methyl-N,4-dinitrosoaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound undergoes nitrosation reactions, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, proteins, and lipids. These interactions can result in the formation of adducts, which may contribute to its carcinogenic potential .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it has been observed to cause DNA damage, which can result in mutations and potentially lead to carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. The compound can bind to DNA, forming adducts that interfere with DNA replication and transcription. It also inhibits certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can lead to the accumulation of toxic intermediates and contribute to the compound’s carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to the compound has been associated with persistent DNA damage and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage. At higher doses, it can cause significant toxicity, including liver and kidney damage, and an increased risk of cancer. Threshold effects have been observed, where the compound’s carcinogenic potential becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can undergo further reactions, such as nitrosation and oxidation, resulting in the formation of various metabolites. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, contributing to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and toxicity. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. Additionally, its presence in the mitochondria can influence cellular metabolism and induce oxidative stress .

Preparation Methods

N-Methyl-N,4-dinitrosoaniline can be synthesized through several methods. One common synthetic route involves the nitration of N-methylaniline followed by the reduction of the nitro group to an amino group and subsequent nitrosation . The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using a suitable reducing agent such as iron powder or tin chloride. The final nitrosation step is carried out using nitrous acid or sodium nitrite in an acidic medium .

Chemical Reactions Analysis

N-Methyl-N,4-dinitrosoaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium nitrite, and reducing agents like iron powder and tin chloride. The major products formed from these reactions are nitroanilines, amines, and hydroxylamines .

Comparison with Similar Compounds

N-Methyl-N,4-dinitrosoaniline can be compared with other similar compounds such as N,N-Dimethyl-4-nitrosoaniline and N-Nitroso-N-methyl-4-nitroaniline. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific nitroso group arrangement, which imparts distinct chemical and biological properties .

Similar compounds include:

Properties

IUPAC Name

N-methyl-N-(4-nitrosophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGUJLASXUBMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020839
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-80-9
Record name N-Methyl-N,4-dinitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dinitrosomethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N,4-dinitrosoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,4-DINITROSO-N-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Methyl-N,4-dinitrosoaniline affect the properties of Butyl rubber?

A1: this compound chemically modifies Butyl rubber, leading to enhanced resilience in the resulting vulcanizates. [] This modification is effective across various vulcanizing systems and proves beneficial in both black-loaded and non-black-loaded rubber stocks. []

Q2: Does this compound impact the "structure" of carbon black within rubber composites?

A2: Yes, this compound, particularly when coupled with heat treatment, significantly reduces the "structure effects" associated with structural carbon blacks in rubber. [] These structure effects, attributed to the three-dimensional arrangement of carbon black within the rubber matrix, are minimized by this compound, similar to the effects observed with attrited blacks or silica fillers treated with specific metal soaps. []

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